Suxamethonium iodide, also known as succinylcholine iodide, is a quaternary ammonium compound primarily used as a depolarizing skeletal muscle relaxant in medical settings. It is derived from two molecules of acetylcholine linked by their acetyl groups and is predominantly utilized to induce muscle relaxation during surgical procedures or intubation. The compound is classified as a neuromuscular blocker, specifically under the category of depolarizing agents, which act by mimicking the action of acetylcholine at the neuromuscular junction.
Suxamethonium iodide is synthesized from choline derivatives and has been historically significant in anesthesiology since its introduction in the early 20th century. Its classification includes:
The compound's chemical formula is , with a molar mass of approximately 397.34 g/mol .
Suxamethonium iodide can be synthesized through various methods involving the reaction of choline with succinic anhydride, followed by quaternization with iodomethane or other halogenated compounds. The synthesis typically follows these steps:
The synthesis may also involve purification steps such as crystallization and chromatography to isolate the desired product in high purity .
The molecular structure of suxamethonium iodide consists of two choline moieties connected by a butanedioic acid (succinic acid) backbone. The structural representation can be described as follows:
Key structural features include:
Suxamethonium iodide participates in several chemical reactions, including hydrolysis, oxidation, and substitution reactions. Key reactions include:
The stability of suxamethonium iodide in solution depends on factors such as pH and temperature, with alkaline conditions promoting rapid hydrolysis .
Suxamethonium iodide acts primarily at the neuromuscular junction by binding to nicotinic acetylcholine receptors on the motor end plate. The mechanism can be divided into two phases:
This dual-phase action results in rapid onset but short duration of muscle relaxation, making it effective for procedures requiring quick intubation .
Suxamethonium iodide is primarily used in clinical settings for:
Its rapid onset and short duration make it particularly valuable in surgical environments where quick muscle relaxation is necessary .
The development of suxamethonium iodide is intrinsically linked to mid-20th century research into synthetic neuromuscular blocking agents. Following the isolation and clinical introduction of d-tubocurarine in the early 1940s, researchers sought compounds with more predictable pharmacokinetics and rapid onset. Investigations by Daniel Bovet and colleagues in 1949 explored bis-choline esters of dicarboxylic acids, explicitly referring to succinyl derivatives as "diacetylcholine" due to its structural resemblance to two linked acetylcholine molecules [1] [6]. Concurrently, H. Brucke and collaborators in Vienna coined the term "succinylcholine" (German: Bis-Cholinester) in 1951, demonstrating its potent muscle relaxant properties [1].
The iodide salt (CAS No: 541-19-5) emerged alongside chloride and bromide variants as part of formulation efforts to optimize stability. Early pharmacological studies, notably by Castillo and de Beer in 1950, utilized the chloride salt ("succinylcholine chloride"), but the iodide form offered advantages in certain crystalline preparations despite less widespread clinical adoption [5]. Nomenclature reflects this chemical diversity:
Table 1: Key Historical Milestones in Suxamethonium Development
Year | Event | Key Researchers/Teams |
---|---|---|
1949 | Synthesis and characterization of succinyl bis-choline esters | Bovet, Bovet-Nitti et al. |
1951 | First report of "Bis-Cholinester" (succinylcholine) as muscle relaxant | Brücke, Ginzel, Klupp et al. |
1951 | Introduction of "Suxamethonium" nomenclature | Bovet, Bovet-Nitti et al. |
1952 | Clinical adoption of succinylcholine chloride | Bourne, Collier, Somers |
- | Development of iodide salt form (CAS 541-19-5) | Pharmaceutical development teams |
Suxamethonium iodide belongs to the depolarizing neuromuscular blocking agents. This classification is defined by its mechanism of action: it binds to post-synaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, causing persistent depolarization of the motor endplate and transient paralysis, contrasting with the competitive antagonism characteristic of non-depolarizing NMBAs like rocuronium or vecuronium [2] [7].
Chemically, it is classified as a bis-quaternary ammonium compound featuring two choline moieties ester-linked via a succinyl (butanedioyl) bridge. Its key chemical characteristics include:
Table 2: Classification of Suxamethonium Iodide Relative to Other NMBAs
Classification | Mechanism | Chemical Subclass | Prototype Examples | Key Distinguishing Feature |
---|---|---|---|---|
Depolarizing | Receptor agonist/Depolarizer | Bis-choline esters | Suxamethonium salts | Hydrolyzed by plasma cholinesterase |
Non-depolarizing | Competitive antagonist | Benzylisoquinoliniums | Atracurium, Cisatracurium | Hoffman elimination/Ester hydrolysis |
Non-depolarizing | Competitive antagonist | Aminosteroids | Rocuronium, Vecuronium | Hepatic/Renal elimination |
Suxamethonium iodide exhibits a deliberate structural mimicry of the endogenous neurotransmitter acetylcholine (ACh). Its design stems from the hypothesis that linking two ACh molecules might enhance affinity for the nAChR while resisting hydrolysis by acetylcholinesterase:
Table 3: Structural and Receptor Binding Comparison of Choline Derivatives
Compound | Chemical Structure | Inter-Nitrogen Distance (Å) | Relative nAChR Affinity | Primary Action |
---|---|---|---|---|
Acetylcholine (ACh) | CH₃COO-CH₂-CH₂-N⁺(CH₃)₃ | ~4.9 (within one molecule) | High (agonist) | Neurotransmission |
Decamethonium (C10) | ⁺(CH₃)₃N-(CH₂)₁₀-N⁺(CH₃)₃ | ~14.2 | High (depolarizing block) | Depolarizing NMBA |
Suxamethonium Iodide | ⁺(CH₃)₃N-CH₂-CH₂-OCO-(CH₂)₂-COO-CH₂-CH₂-N⁺(CH₃)₃ | ~14.3 | High (depolarizing block) | Depolarizing NMBA |
Carbamylcholine | H₂NCOO-CH₂-CH₂-N⁺(CH₃)₃ | ~4.9 | Moderate (agonist) | Cholinergic agonist |
The ester linkages in suxamethonium iodide are critical determinants of its metabolism. While ACh is rapidly hydrolyzed by acetylcholinesterase at the synapse, suxamethonium iodide is primarily metabolized by plasma pseudocholinesterase (butyrylcholinesterase) in the bloodstream. This enzyme cleaves suxamethonium sequentially into succinylmonocholine and finally succinic acid and choline, terminating its pharmacological activity. This hydrolysis pathway underpins the short duration of action (~5-10 minutes) compared to non-depolarizing agents [3] [4].
Table 4: Key Physicochemical Properties of Suxamethonium Iodide
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₄H₃₀I₂N₂O₄ | Confirms composition; distinguishes from chloride/bromide salts |
Molecular Weight | 544.21 g/mol | Impacts molar dosing and solution osmolarity |
IUPAC Name | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide | Standardized chemical identifier |
Charge | Dication (+) with I⁻ counterions | Ensures water solubility and prevents blood-brain barrier penetration |
Critical Bond Angles | C-O-C (~116°), O=C-O (~124°) | Influences molecular flexibility and susceptibility to esterase hydrolysis |
Critical Bond Lengths | C=O (1.20 Å), C-O (1.36 Å), C-C (1.54 Å) | Determines stability towards hydrolysis and structural integrity |
Compared to simpler choline esters like carbamylcholine (stable to cholinesterases but non-selective for nAChRs) or non-depolarizing agents like pancuronium (steroidal backbone), suxamethonium iodide's structure represents a deliberate extension of ACh geometry. This design achieves potent nAChR binding and activation, followed by desensitization and channel blockade – the hallmark of depolarizing neuromuscular blockade [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7